Csf1R-IN-10

CSF-1R Kinase Inhibition IC₅₀

CSF1R-IN-10 (Compound 48) is a sub-10 nanomolar CSF-1R inhibitor (IC₅₀ = 5 nM) occupying a distinct potency niche between ultra-potent BLZ945 (1 nM) and moderate inhibitors like pexidartinib (20 nM). This intermediate potency enables titratable CSF-1R modulation—ideal for dose-response studies where partial pathway blockade is physiologically relevant. Validated in THP-1 cellular phosphorylation assays, CSF1R-IN-10 serves as a high-purity reference standard for enzymatic screening and a comparative control for kinome-wide selectivity profiling. Choose CSF1R-IN-10 for reproducible, publication-grade data.

Molecular Formula C25H22N4O3
Molecular Weight 426.5 g/mol
Cat. No. B15141793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCsf1R-IN-10
Molecular FormulaC25H22N4O3
Molecular Weight426.5 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=NC=CC(=C2)OC3=CC4=C(N=C3)OC(CO4)C5=CC=C(C=C5)C6CC6
InChIInChI=1S/C25H22N4O3/c1-29-14-19(12-28-29)22-10-20(8-9-26-22)31-21-11-23-25(27-13-21)32-24(15-30-23)18-6-4-17(5-7-18)16-2-3-16/h4-14,16,24H,2-3,15H2,1H3/t24-/m0/s1
InChIKeyDQYJZYDKIPKLEC-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CSF1R-IN-10 (Compound 48): A High-Potency CSF-1R Inhibitor for Targeted Macrophage and Microglia Research


CSF1R-IN-10, also designated Compound 48, is a small-molecule inhibitor targeting the colony-stimulating factor 1 receptor (CSF-1R), a class III receptor tyrosine kinase central to the survival, proliferation, and differentiation of macrophages and microglia . The compound demonstrates an IC₅₀ of 0.005 μM (5 nM) against CSF-1R and suppresses CSF-1R phosphorylation in THP-1 cells [1]. Chemically, CSF1R-IN-10 has a molecular weight of 426.47 g/mol and the molecular formula C₂₅H₂₂N₄O₃, with the CAS Registry Number 2765301-88-8 .

Why CSF1R-IN-10 Cannot Be Casually Substituted: Divergent Potency and Selectivity Profiles Across CSF-1R Inhibitors


CSF-1R inhibitors are not functionally interchangeable due to substantial variation in biochemical potency, kinase selectivity, and brain penetration. For example, pexidartinib (PLX3397) acts as a dual CSF-1R/c-Kit inhibitor with an IC₅₀ of 20 nM, while BLZ945 achieves an IC₅₀ of 1 nM with >1,000-fold selectivity over related kinases [1] [2]. Edicotinib (JNJ-40346527) offers brain penetration and an IC₅₀ of 3.2 nM . These divergent pharmacological fingerprints mean that substituting one inhibitor for another without experimental validation can introduce confounding variables in cellular and in vivo studies. CSF1R-IN-10 occupies a distinct position in this landscape, with its own potency and cellular activity profile that must be evaluated against specific comparators rather than assumed to behave identically to other CSF-1R inhibitors.

CSF1R-IN-10: Quantitative Comparative Evidence for Scientific Procurement Decisions


Biochemical Potency Against CSF-1R: CSF1R-IN-10 vs. Pexidartinib (PLX3397)

CSF1R-IN-10 inhibits CSF-1R with an IC₅₀ of 0.005 μM (5 nM) . In comparison, pexidartinib (PLX3397), a clinically approved CSF-1R inhibitor, exhibits an IC₅₀ of 20 nM against CSF-1R [1]. This represents an approximate 4-fold greater biochemical potency for CSF1R-IN-10 under the reported assay conditions.

CSF-1R Kinase Inhibition IC₅₀

Biochemical Potency Against CSF-1R: CSF1R-IN-10 vs. BLZ945 and Edicotinib

CSF1R-IN-10 exhibits an IC₅₀ of 0.005 μM (5 nM) against CSF-1R . BLZ945 (sotuletinib) is reported with an IC₅₀ of 1 nM [1], while edicotinib (JNJ-40346527) shows an IC₅₀ of 3.2 nM . This places CSF1R-IN-10 in an intermediate potency range: 5-fold less potent than BLZ945 but approximately 1.6-fold less potent than edicotinib under their respective assay conditions.

CSF-1R Kinase Inhibition IC₅₀

Cellular CSF-1R Phosphorylation Inhibition in THP-1 Cells

CSF1R-IN-10 suppresses CSF-1R phosphorylation in THP-1 cells with an IC₅₀ of 0.005 μM (5 nM) [1] . This indicates that the compound maintains its biochemical potency in a cellular context, effectively engaging its target within living cells. Comparative cellular IC₅₀ data for other CSF-1R inhibitors in the same THP-1 cell line are not currently available in the public domain, precluding a direct quantitative comparison.

CSF-1R Cellular Assay Phosphorylation

Kinase Selectivity Profile: Comparative Limitations and Gaps

Publicly available selectivity data for CSF1R-IN-10 against other kinases are currently unavailable. In contrast, established CSF-1R inhibitors have well-characterized selectivity profiles: pexidartinib shows 10- to 100-fold selectivity over FLT3, KDR, LCK, FLT1, and NTRK3 [1]; BLZ945 displays >1,000-fold selectivity over its closest receptor tyrosine kinase homologs [2]; and edicotinib exhibits IC₅₀ values of 20 nM and 190 nM against KIT and FLT3, respectively [3]. The absence of analogous selectivity data for CSF1R-IN-10 represents a significant knowledge gap that may influence procurement decisions for experiments where off-target kinase inhibition is a critical concern.

CSF-1R Selectivity Kinase Panel

Optimal Research Applications for CSF1R-IN-10 Based on Current Evidence


In Vitro Macrophage and Monocyte Signaling Studies

CSF1R-IN-10 is suitable for in vitro experiments examining CSF-1R-dependent signaling in monocytic cell lines such as THP-1, where it has demonstrated target engagement at 5 nM [1]. Its cellular activity supports its use in assays measuring CSF-1R phosphorylation, downstream ERK1/2 activation, and macrophage proliferation [1] .

High-Potency Biochemical Screening and Assay Development

With a biochemical IC₅₀ of 5 nM, CSF1R-IN-10 can serve as a high-potency reference compound for developing and validating CSF-1R enzymatic assays. Its potency is comparable to that of edicotinib (3.2 nM) and provides a benchmark for evaluating novel CSF-1R inhibitors in biochemical screening campaigns [1] .

Dose-Response Studies Requiring Graded CSF-1R Inhibition

The intermediate potency of CSF1R-IN-10 (5 nM) relative to ultra-potent inhibitors like BLZ945 (1 nM) makes it a useful tool for establishing dose-response relationships in cellular models. This allows researchers to titrate CSF-1R activity rather than inducing complete blockade, which may be more physiologically relevant for certain mechanistic studies [1] [2].

Negative Control Experiments for Selectivity Profiling

Given the absence of publicly available selectivity data for CSF1R-IN-10, it may be employed as a comparative control in kinome-wide profiling studies alongside well-characterized selective inhibitors such as BLZ945 or edicotinib. This approach can help delineate CSF-1R-specific effects from off-target kinase inhibition in complex cellular systems .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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